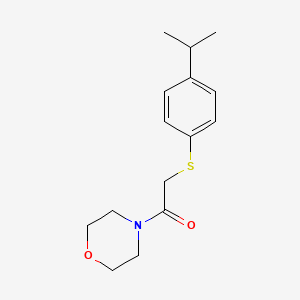
1-Morpholin-4-yl-2-(4-propan-2-ylphenyl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML022 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its utility in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML022 typically involves a series of well-defined chemical reactions. One common method includes the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, the reaction of magnesium with methyl bromide to form methylmagnesium bromide is a typical organometallic synthesis route .
Industrial Production Methods
In industrial settings, the production of ML022 often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as transmetallation, where one metal atom displaces another in a compound, and metathesis, where the exchange of parts between two reacting chemical species occurs .
Chemical Reactions Analysis
Types of Reactions
ML022 undergoes various types of chemical reactions, including:
Oxidation: Where the compound loses electrons.
Reduction: Where the compound gains electrons.
Substitution: Where an atom or group of atoms in the compound is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions involving ML022 include halogenated hydrocarbons, electropositive metals, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from reactions involving ML022 depend on the specific type of reaction. For example, in oxidation reactions, the product might be an oxidized form of ML022, while in substitution reactions, the product would be a new compound with the substituted group .
Scientific Research Applications
ML022 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which ML022 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ML022 include other organometallic compounds and halogenated hydrocarbons. Examples include methylmagnesium bromide and other Grignard reagents .
Uniqueness
What sets ML022 apart from similar compounds is its specific reactivity and the conditions under which it can be synthesized and utilized. Its unique properties make it particularly valuable in certain chemical reactions and industrial processes .
Properties
Molecular Formula |
C15H21NO2S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylphenyl)sulfanylethanone |
InChI |
InChI=1S/C15H21NO2S/c1-12(2)13-3-5-14(6-4-13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
ATHBYWJACADYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


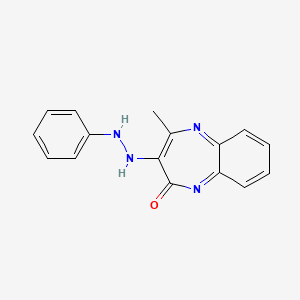
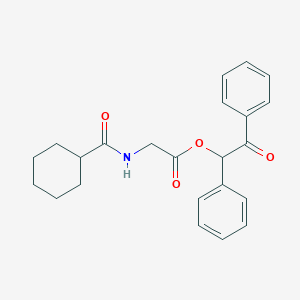
![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)
![2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)
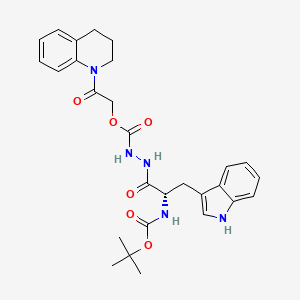
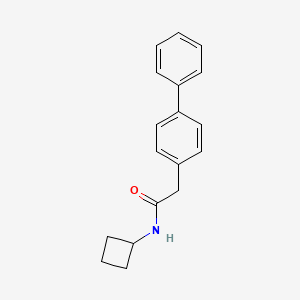
![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
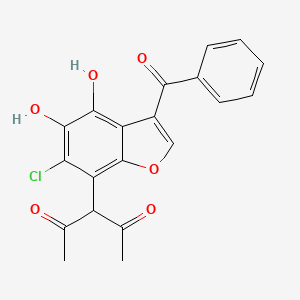
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
